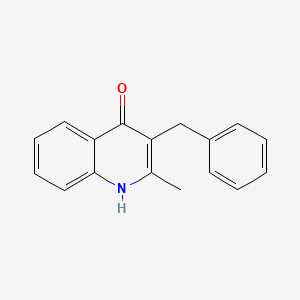

3-Benzyl-2-methylquinolin-4(1H)-one

Description

Contextualization of Quinolinone Heterocycles in Contemporary Chemical Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to many areas of science. multiscreensite.com Among these, quinoline (B57606) and its derivatives stand out as a particularly important class of nitrogen-containing heterocycles. nih.gov Composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, the quinoline scaffold is a versatile building block in organic synthesis and medicinal chemistry. nih.govnumberanalytics.com The study of these compounds has a rich history, with quinoline first being isolated from coal tar in the 19th century. numberanalytics.com Its name originates from "quinine," a naturally occurring quinoline-containing compound used for centuries to treat malaria. multiscreensite.comnumberanalytics.com

The exploration of quinoline and its analogues has significantly contributed to our understanding of chemical reactions, orbital interactions, and aromaticity. multiscreensite.com Researchers continue to investigate new methods for synthesizing and modifying the quinoline core, leading to the discovery of novel compounds with diverse properties and applications. nih.govnih.gov

Significance of the Quinolinone Scaffold in Organic and Medicinal Chemistry

The quinolinone scaffold, a derivative of quinoline featuring a carbonyl group, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term signifies its ability to bind to a variety of biological targets, making it a valuable framework for drug discovery. researchgate.net The functionalization of the quinolinone ring at different positions allows for the creation of a wide array of derivatives with distinct pharmacological activities. nih.gov

The versatility of the quinolinone structure has led to its incorporation into numerous therapeutic agents. nih.govresearchgate.net Derivatives have shown a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govnih.gov For instance, some quinoline-based compounds are used in the treatment of malaria, while others are being investigated as potential inhibitors for enzymes like HIV-1 integrase. nih.govusm.edu The ability to strategically modify the quinolinone core enables chemists to fine-tune the biological and physical properties of these molecules, optimizing them for specific therapeutic applications. nih.gov

Specific Focus: 3-Benzyl-2-methylquinolin-4(1H)-one as a Key Research Compound

Within the vast family of quinolinone derivatives, 3-Benzyl-2-methylquinolin-4(1H)-one has emerged as a compound of significant research interest. Its specific substitution pattern, featuring a benzyl (B1604629) group at the 3-position and a methyl group at the 2-position of the quinolin-4(1H)-one core, imparts unique chemical characteristics.

The synthesis and study of this particular molecule and its close analogues contribute to the broader understanding of structure-activity relationships within the quinolinone class. Research into compounds like 3-Benzyl-2-methylquinolin-4(1H)-one helps to elucidate how different substituents on the quinolinone framework influence its chemical reactivity and potential biological interactions. While this article will focus solely on the chemical aspects of this compound, its place within the larger context of medicinal chemistry research underscores the importance of its continued investigation.

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-12-15(11-13-7-3-2-4-8-13)17(19)14-9-5-6-10-16(14)18-12/h2-10H,11H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBURLVFDECJBME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Benzyl 2 Methylquinolin 4 1h One and Its Analogues

Classical and Contemporary Synthetic Approaches

The synthesis of 3-benzyl-2-methylquinolin-4(1H)-one can be achieved through a variety of classical and modern synthetic strategies. These methods primarily involve the construction of the quinolinone core through cyclization reactions, with more recent advancements incorporating the efficiency and selectivity of transition metal catalysis.

Cyclization Reactions

Cyclization reactions are the cornerstone of quinolinone synthesis, providing a direct means to assemble the heterocyclic ring system from acyclic precursors. These methods can be broadly categorized based on the nature of the key bond-forming step and the catalysts employed.

The Conrad-Limpach-Knorr reaction is a classical and versatile method for synthesizing 4-hydroxyquinolines, which exist in tautomeric equilibrium with the corresponding quinolin-4(1H)-ones. wikipedia.orgjptcp.com The synthesis of 3-benzyl-2-methylquinolin-4(1H)-one via this route would involve the condensation of an aniline (B41778) with ethyl 2-benzylacetoacetate.

The reaction proceeds in two key stages. Initially, the aniline reacts with the β-ketoester, ethyl 2-benzylacetoacetate, to form a β-aminoacrylate intermediate (a Schiff base). This initial condensation is typically carried out at lower temperatures. The second stage involves the thermal cyclization of this intermediate at high temperatures, often around 250 °C, to yield the 4-hydroxyquinoline. wikipedia.org The use of a high-boiling inert solvent, such as mineral oil, has been shown to significantly improve the yields of the cyclization step. wikipedia.orgnih.gov

Modern adaptations of this reaction focus on improving reaction conditions, such as using microwave irradiation to accelerate the reaction or employing various catalysts to lower the required temperature for cyclization. jptcp.com The final product, 4-hydroxy-2-methyl-3-benzylquinoline, exists predominantly as the more stable keto tautomer, 3-benzyl-2-methylquinolin-4(1H)-one. wikipedia.org

Table 1: Key Features of the Conrad-Limpach-Knorr Synthesis

| Feature | Description |

| Reactants | Aniline and a β-ketoester (e.g., ethyl 2-benzylacetoacetate) |

| Intermediate | β-aminoacrylate (Schiff base) |

| Key Step | Thermal intramolecular cyclization |

| Typical Conditions | High temperatures (e.g., 250 °C), often in a high-boiling solvent |

| Product | 4-Hydroxyquinoline, which tautomerizes to the quinolin-4(1H)-one |

Cyclocondensation reactions offer a convergent approach to the quinolinone core by combining two or more precursor molecules in a single step. A notable strategy for synthesizing analogs of the target compound involves the reaction of β-keto amides with methylamine (B109427) to form β-enaminoamides. These intermediates can then be acylated with a suitable agent like 2-nitrobenzoyl chloride. Subsequent acid-catalyzed cyclization was expected to yield the quinolone ring. However, in an attempted synthesis of 2-benzyl-4(1H)-quinolone, an unexpected rearrangement occurred. mdpi.com

A more successful approach involved the reduction of the nitro group in the acylated intermediate using zinc in acetic acid, which led to spontaneous cyclization, affording 3-carboxamide derivatives of 2-benzyl-4(1H)-quinolone in good yields (71–74%). mdpi.com This highlights how the choice of precursors and cyclization conditions can be manipulated to produce a variety of functionalized quinolinone analogs.

Table 2: Example of a Cyclocondensation Approach for a 2-Benzyl-4(1H)-quinolone Analog

| Step | Reactants | Reagents and Conditions | Product | Yield |

| 1 | β-Keto amide | Methylamine, CH₂Cl₂, Na₂SO₄, rt, 24 h | β-Enaminoamide | - |

| 2 | β-Enaminoamide | 2-Nitrobenzoyl chloride, NMM, DMAP, CH₂Cl₂, rt, 2 h | N-Acylated intermediate | - |

| 3 | N-Acylated intermediate | Zn, AcOH, CH₂Cl₂, rt, 24 h | 2-Benzyl-4(1H)-quinolone-3-carboxamide | 71–74% |

Base-catalyzed cyclizations provide an alternative pathway to the quinolinone ring system. These reactions typically involve the intramolecular condensation of a suitably functionalized acyclic precursor. For the synthesis of 3-benzyl-2-methylquinolin-4(1H)-one, a plausible precursor would be N-phenyl-2-benzyl-3-oxobutanamide.

In the presence of a strong base, the amide can be deprotonated to generate a nucleophilic species that attacks an internal electrophilic site, leading to ring closure. The choice of base and reaction conditions is crucial to promote the desired cyclization over other potential side reactions. While specific examples for the direct synthesis of 3-benzyl-2-methylquinolin-4(1H)-one via this method are not extensively detailed in the literature, the general principle is a well-established strategy in heterocyclic synthesis. A protocol for synthesizing polysubstituted 1-pyrrolines has been developed via a base-mediated [3 + 2] cycloaddition of vinyl sulfoxides with N-benzyl ketimines, showcasing the utility of base-mediated cyclizations in constructing heterocyclic rings. nih.gov

Intramolecular cyclizations, particularly those involving Friedel-Crafts-type reactions, represent a powerful tool for the synthesis of quinolinones. nih.gov The key step in this approach is the electrophilic cyclization of a suitable precursor onto an aromatic ring. For the synthesis of 3-benzyl-2-methylquinolin-4(1H)-one, a potential strategy would involve the intramolecular Friedel-Crafts acylation of a derivative of 2-(phenylamino)cinnamic acid.

The reaction is typically promoted by a strong acid, which activates a carboxylic acid or its derivative to form a reactive acylium ion. This electrophile then attacks the electron-rich aniline ring to form the quinolinone. The success of this reaction is highly dependent on the nature of the substituents on the aromatic rings and the specific reaction conditions employed. While this specific intramolecular cyclization for the target molecule is a theoretical pathway, intramolecular Friedel-Crafts reactions are widely used for the synthesis of various polycyclic compounds. researchgate.netnih.gov For instance, tricyclic iminium compounds have been synthesized through the intramolecular cyclization of 1-(ω-phenylalkyl)-2-(nitromethylene)pyrrolidines in triflic acid. researchgate.net

Transition Metal-Catalyzed Synthesis

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. Several transition metals, including palladium, copper, and rhodium, have been employed in the synthesis of quinolinones and their analogs.

Palladium-catalyzed reactions are particularly prevalent in the synthesis of heterocyclic compounds. While a direct palladium-catalyzed synthesis of 3-benzyl-2-methylquinolin-4(1H)-one is not prominently reported, related syntheses of quinolones have been achieved. For example, benzyl (B1604629) esters have been produced from methylbenzenes using a palladium-stannous acetate (B1210297) catalyst. lookchem.com Furthermore, palladium-catalyzed carbonylation of benzyl alcohol has been used to synthesize 2-phenylmethyl acetate, demonstrating the utility of palladium in C-C bond formation. mdpi.com

Copper-catalyzed reactions offer an economical and efficient alternative for quinolinone synthesis. Copper(I) salts have been shown to catalyze the alkynylation of quinolones with terminal alkynes under mild conditions. acs.org This method provides a pathway to functionalize the quinolone core. Additionally, copper-catalyzed tandem oxidative synthesis of quinazolinones from 2-aminobenzonitriles and benzyl alcohols has been reported, showcasing the versatility of copper catalysis in building complex heterocyclic systems. rsc.org N-heterocyclic carbene copper-catalyzed indirect Friedländer reactions have also been developed for the synthesis of quinolines from 2-aminobenzyl alcohol and aryl ketones. rsc.org

Rhodium-catalyzed reactions have also found application in the synthesis of quinoline (B57606) derivatives. For instance, rhodium(II) catalysts have been used for the synthesis of 2-aminoquinoline (B145021) derivatives from 2-quinolones and N-sulfonyl-1,2,3-triazoles. nih.gov This reaction proceeds via an O-H insertion to a rhodium(II)-aza vinyl carbene intermediate.

Table 3: Overview of Transition Metal-Catalyzed Approaches to Quinoline Analogs

| Metal | Catalyst System (Example) | Reaction Type | Product Type |

| Palladium | Pd(OAc)₂/DPPF | Methoxycarbonylation | Alkylaryl acetates |

| Copper | Cu(I) salts | Alkynylation | 4-Oxo-2,3-dihydroquinolines |

| Copper | IPrCuCl | Indirect Friedländer reaction | Quinolines |

| Rhodium | Rhodium(II) salts | O-H insertion/rearrangement | 2-Aminoquinolines |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of substituted quinolinones. These reactions typically involve the coupling of an appropriate aniline derivative with a suitable partner, such as an alkyne or an enaminone.

A notable example is the carbonylative cyclization of N-(2-iodoaryl)enaminones, which has been employed to prepare 2-substituted 3-aroylquinolin-4(1H)-ones. nih.gov This method involves a palladium-catalyzed carbonylation and subsequent cyclization to afford the desired quinolinone core. nih.gov

| Starting Materials | Catalyst/Reagents | Product | Key Features | Reference |

| N-(2-iodoaryl)enaminones | Palladium catalyst, CO | 2-Substituted 3-aroylquinolin-4(1H)-ones | Carbonylative cyclization | nih.gov |

Palladium-Catalyzed Benzannulation Approaches

Palladium-catalyzed benzannulation reactions provide a direct pathway to the quinolinone ring system. An unprecedented example is the oxidative annulation of acrylamides with benzyne (B1209423) precursors. nih.govresearchgate.net This "N-H activation/Heck reaction" strategy allows for the one-step synthesis of a variety of quinolinones with high efficiency under mild conditions. nih.govresearchgate.net The optimal conditions for this transformation have been identified as using Pd(OAc)₂, Cu(OAc)₂, and a suitable solvent mixture at elevated temperatures. researchgate.net

Palladium-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for the synthesis and modification of quinolinones, avoiding the need for pre-functionalized starting materials. rsc.orgrsc.org Palladium-catalyzed intramolecular C-H functionalization of cyclopropane (B1198618) sp³ C-H bonds has been developed to synthesize quinoline and tetrahydroquinoline derivatives. rsc.orgrsc.orgresearchgate.net This process is believed to proceed through C-H bond cleavage and C-C bond formation, leading to a dihydroquinoline intermediate via in situ cyclopropane ring-opening. rsc.orgresearchgate.net

Furthermore, palladium-catalyzed oxidative C-H/C-H coupling of quinolines with unactivated arenes has been reported, requiring a palladium catalyst, a silver salt as an oxidant, and an organic acid. mdpi.com

| Reaction Type | Substrates | Catalyst System | Key Transformation | Reference |

| Intramolecular C-H Functionalization | Cyclopropylanilines | Pd(OAc)₂, P(t-Bu)₂Me·HBF₄, CsOPiv, K₃PO₄ | Cyclopropane ring-opening and cyclization | rsc.org |

| Oxidative C-H/C-H Coupling | Quinolines, Unactivated arenes | Pd(OAc)₂, Ag₂CO₃, PivOH | Direct arylation of the quinoline core | mdpi.com |

Suzuki-Miyaura Cross-Coupling in Quinolinone Synthesis

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a versatile method for forming carbon-carbon bonds. tcichemicals.comlibretexts.org This reaction has been effectively applied to the synthesis of quinolinone derivatives. nih.gov For instance, a tandem Heck-Suzuki coupling reaction has been developed for the stereoselective synthesis of 4-(diarylmethylidene)-3,4-dihydroisoquinolin-1(2H)-ones. rsc.org The Suzuki-Miyaura reaction is valued for its mild conditions, low toxicity of reagents, and broad substrate scope. nih.gov

The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgyoutube.com

Green Chemistry Approaches in Quinolinone Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods for quinolinones.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has been successfully employed to accelerate the synthesis of quinolin-4-ones, often leading to shorter reaction times and improved yields. researchgate.net One such method involves the microwave-assisted synthesis of ethyl-quinolone-4-one-3-carboxylates from p-substituted anilines and diethyl-ethoxymethylenemalonate in the presence of diphenyl ether. nih.gov This protocol is notable for its broad substrate scope and very short reaction times. nih.gov

Another microwave-assisted, one-step procedure for synthesizing various substituted 2-methyl-4-quinolone derivatives has been reported, using electron-rich anilines and ethyl acetoacetate (B1235776) in diphenyl ether at high temperatures. nih.gov

| Reactants | Conditions | Product | Advantages | Reference |

| p-Substituted aniline, Diethyl-ethoxymethylenemalonate | Diphenyl ether, MW irradiation (80 °C) | Ethyl-quinolone-4-one-3-carboxylates | Short reaction time, good yield | nih.gov |

| Electron-rich aniline, Ethyl acetoacetate | Diphenyl ether, Reflux (high temp), MW | 2-Methyl-4-quinolone derivatives | One-step, good yield for specific substrates | nih.gov |

Novel Coupling and Annulation Reactions

The quest for novel and efficient synthetic routes to quinolinones continues to drive innovation in organic synthesis.

Palladium-catalyzed carbonylative annulation of terminal alkynes with 2-iodoaniline (B362364) derivatives provides access to both 3- and 4-substituted quinolin-2(1H)-ones. nih.gov This reaction utilizes carbon monoxide as a carbonyl source. mdpi.com To circumvent the use of high-pressure CO gas, alternative sources like molybdenum carbonyls have been explored. mdpi.com A palladium-catalyzed CO gas-free carbonylative Sonogashira/cyclization sequence using molybdenum hexacarbonyl has been developed, which can be performed under microwave heating or at room temperature in a one-pot, two-step sequence. organic-chemistry.org

Furthermore, a palladium-catalyzed aza-Wacker oxidative cyclization under air has been developed for the construction of 2-methylquinolines from aniline derivatives. organic-chemistry.org This method is tolerant of various functional groups and proceeds under mild conditions. organic-chemistry.org

N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis

A more recent and milder approach to quinolinone analogues involves the use of N-(2-aminobenzoyl)benzotriazoles as versatile starting materials. nih.gov These compounds, which are stable and easy to handle, can react with 1,3-diketones in the presence of a base like potassium tert-butoxide to yield 3-acyl-2-alkyl(aryl)-4-hydroxyquinolines. nih.gov While a direct synthesis of 3-benzyl-2-methylquinolin-4(1H)-one using this method with benzylacetone (B32356) has not been explicitly reported, the methodology provides a viable pathway to structurally related compounds. The reaction proceeds without the need for a catalyst and under relatively mild conditions compared to the high temperatures required for the Conrad-Limpach synthesis. nih.gov

Tandem Multicomponent Reactions (e.g., Ugi-4CR)

Tandem multicomponent reactions (MCRs) offer an efficient strategy for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that can be adapted for the synthesis of heterocyclic compounds, including quinolinone scaffolds. nih.govmdpi.com A hypothetical Ugi-based approach to a quinolinone analogue could involve the reaction of a 2-aminobenzophenone, an isocyanide, a carboxylic acid, and a suitable fourth component, followed by a post-condensation cyclization. While a direct Ugi synthesis of 3-benzyl-2-methylquinolin-4(1H)-one is not documented, the versatility of the Ugi reaction allows for the generation of diverse libraries of quinolinone derivatives by varying the starting components. nih.gov

Mechanistic Investigations of Quinolinone Formation

Understanding the reaction mechanisms is crucial for controlling the outcome of the synthesis and for the rational design of new synthetic routes.

Elucidation of Regioselectivity and Stereoselectivity in Synthetic Routes

The Conrad-Limpach synthesis exhibits notable regioselectivity that is highly dependent on the reaction temperature. The initial reaction between aniline and a β-ketoester can lead to two different intermediates. At lower temperatures, the reaction favors the formation of the enamine, which upon cyclization, yields the 4-quinolone (the kinetic product). youtube.com Conversely, at higher temperatures (around 140-250 °C), the reaction can favor the formation of the anilide, which then cyclizes to the thermodynamically more stable 2-quinolone. youtube.com Therefore, to selectively synthesize 3-benzyl-2-methylquinolin-4(1H)-one, controlling the reaction temperature to favor the 4-quinolone cyclization pathway is essential. As the target molecule does not possess a stereocenter in the quinolinone core, stereoselectivity is not a primary concern in its synthesis unless chiral substituents are introduced.

Identification of Key Intermediates and Reaction Pathways

In the Conrad-Limpach synthesis, the key intermediate is the Schiff base formed from the condensation of aniline and the β-ketoester. wikipedia.org This intermediate undergoes a crucial intramolecular cyclization at high temperatures. The reaction pathway involves an electrocyclic ring-closing reaction, followed by the elimination of an alcohol and subsequent tautomerization to yield the final quinolinone product. wikipedia.org

For the N-(2-aminobenzoyl)benzotriazole mediated synthesis, the proposed mechanism involves the initial deprotonation of the 1,3-diketone by the base. The resulting enolate then attacks the carbonyl group of the N-(2-aminobenzoyl)benzotriazole. This is followed by an intramolecular cyclization and elimination of the benzotriazole (B28993) moiety to afford the quinolinone ring system. nih.gov

Considerations of Tautomerism (e.g., Enolic Forms)

3-Benzyl-2-methylquinolin-4(1H)-one can exist in a tautomeric equilibrium with its enolic form, 3-benzyl-2-methylquinolin-4-ol. The quinolone (keto) form is generally believed to be the predominant tautomer. wikipedia.org The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the presence of substituents on the quinoline ring. The enol form is a key intermediate in the Conrad-Limpach cyclization, where its formation precedes the electrocyclic ring-closing step. wikipedia.org The stability of the enol form can be influenced by intramolecular hydrogen bonding and conjugation effects.

Optimization Strategies for Reaction Conditions and Yields

The efficiency of the Conrad-Limpach synthesis is highly dependent on the reaction conditions. Key parameters that can be optimized to improve the yield of 3-benzyl-2-methylquinolin-4(1H)-one include the choice of solvent and the reaction temperature.

Table 2: Optimization of Conrad-Limpach Reaction Conditions

| Parameter | Condition | Effect on Yield | Reference |

| Solvent | High-boiling inert solvents (e.g., mineral oil, diphenyl ether) | Generally high yields | wikipedia.orgnih.gov |

| Lower boiling solvents | Lower yields | nih.gov | |

| Temperature | ~250 °C | Optimal for cyclization | wikipedia.org |

| Lower temperatures | Incomplete reaction or formation of by-products | youtube.com |

Studies have shown that using high-boiling inert solvents like mineral oil or diphenyl ether can significantly increase the yields of 4-hydroxyquinolines in the Conrad-Limpach reaction, often to over 90%. wikipedia.orgnih.gov The high temperature is necessary to overcome the activation energy barrier for the electrocyclic ring closure, which involves the temporary disruption of the aromaticity of the aniline ring. nih.gov Careful control of the temperature is also crucial to ensure the desired regioselectivity, favoring the formation of the 4-quinolone over the 2-quinolone isomer. youtube.com For the N-(2-aminobenzoyl)benzotriazole mediated synthesis, optimization would involve screening different bases and solvents to maximize the yield of the desired quinolinone product under milder conditions.

Chemical Reactivity and Derivatization Strategies of 3 Benzyl 2 Methylquinolin 4 1h One

Electrophilic Substitution Reactions on the Quinolinone Core

The quinolinone ring system, particularly with the electron-donating influence of the hydroxyl group in its tautomeric form (4-hydroxy-2-methylquinoline), is activated towards electrophilic attack. Key reactions include halogenation and formylation, which introduce useful functional groups for further derivatization.

Halogenation Reactions (e.g., Bromination at C2-methyl, C3, C6 positions)

Halogenation introduces a synthetically versatile handle onto the quinolinone framework. The site of halogenation can be controlled by the choice of reagents and reaction conditions.

C2-methyl (Benzylic) Position: The methyl group at the C2 position is analogous to a benzylic position and is susceptible to free-radical halogenation. acs.orglibretexts.org This type of reaction is typically initiated by light or a radical initiator, such as peroxides. libretexts.org For instance, the methyl group of toluene (B28343) (C₆H₅CH₃) is readily chlorinated or brominated under these conditions. libretexts.org While direct studies on 3-benzyl-2-methylquinolin-4(1H)-one are not extensively detailed in the provided results, the principles of benzylic halogenation of methylquinones suggest that reagents like N-Bromosuccinimide (NBS) in the presence of an initiator would likely yield the 2-(bromomethyl) derivative. acs.orgrsc.org This transformation is valuable as it converts the relatively inert methyl group into a reactive electrophilic site.

C3 Position: The C3 position is activated by the enamine-like character of the quinolinone ring. Electrophilic substitution at this position is common. While direct bromination of the title compound is not specified, analogous reactions on similar scaffolds, such as 3-acetyl-4-hydroxyquinolinones, show that bromination can be achieved using reagents like bromine in acetic acid. rsc.org This proceeds via an electrophilic substitution mechanism.

C6 Position: The C6 position on the benzo-fused portion of the quinolinone is also a target for electrophilic aromatic substitution. Halogenation at this position typically occurs under conditions that favor aromatic substitution. The synthesis of related compounds like 3-benzyl-6-bromoquinazolin-4(3H)-one often involves the cyclocondensation of pre-halogenated precursors, such as 2-amino-5-bromobenzoic acid, but late-stage halogenation is also a viable strategy. vulcanchem.com

Table 1: Regioselectivity in Halogenation of Quinolinone Derivatives

| Position | Typical Reagent | Reaction Type | Product Functionality |

| C2-methyl | N-Bromosuccinimide (NBS), Peroxide/Light | Free Radical Halogenation | 2-(Bromomethyl)quinolinone |

| C3 | Bromine (Br₂) in Acetic Acid | Electrophilic Substitution | 3-Bromoquinolinone |

| C6 | N-Bromosuccinimide (NBS) | Electrophilic Aromatic Substitution | 6-Bromoquinolinone |

Formylation Reactions and Subsequent Transformations

The introduction of a formyl (-CHO) group, a versatile synthetic intermediate, can be achieved through various methods. The electron-rich nature of the quinolinone ring system facilitates this electrophilic substitution. organic-chemistry.orgchemistrysteps.com

Common formylation methods applicable to such aromatic and heterocyclic systems include:

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds. organic-chemistry.orgchemistrysteps.comwikipedia.org It is a powerful method for introducing a formyl group, often at the position most activated by electron-donating groups. chemistrysteps.comwikipedia.orgchemijournal.com For 4-hydroxyquinolinone systems, this reaction typically occurs at the C3 position, yielding 3-formyl derivatives. chemijournal.com These derivatives are valuable precursors for synthesizing a variety of heterocyclic compounds.

Reimer-Tiemann Reaction: This method is used for the ortho-formylation of phenols, employing chloroform (B151607) (CHCl₃) and a strong base. wikipedia.orgallen.inbyjus.comkhanacademy.orgyoutube.com The reactive species is dichlorocarbene (B158193) (:CCl₂). wikipedia.orgbyjus.com Given the phenolic character of the 4-hydroxy tautomer of the quinolinone, this reaction is expected to introduce a formyl group at the C3 position.

Duff Reaction: This reaction also achieves ortho-formylation of phenols, using hexamine as the formyl source. wikipedia.orgresearchgate.net It is generally effective for substrates with strongly electron-donating groups. wikipedia.org

The resulting 3-formylquinolinone is a key intermediate that can undergo further transformations. For instance, it can be converted into a cyano group or an alkoxycarbonyl group, or it can participate in condensation reactions to build more complex molecular architectures. chemijournal.com

Nucleophilic Substitution Reactions for Functionalization

The inherent functionalities and the newly introduced groups on the 3-benzyl-2-methylquinolin-4(1H)-one scaffold serve as sites for nucleophilic attack, enabling a wide range of derivatization strategies.

Alkylation Reactions (e.g., at C2-bromomethyl, C3, and N-positions)

Alkylation can occur at multiple sites, depending on the specific substrate and reaction conditions.

Alkylation at the C2-bromomethyl position: The 2-(bromomethyl) derivative, obtained from the halogenation of the C2-methyl group, is a potent electrophile. It can readily react with various nucleophiles, such as amines, thiols, or alkoxides, to introduce a wide array of functional groups via S_N2 reactions.

Alkylation at the C3 position: While direct alkylation at the C3 position is less common, functionalization can be achieved through multi-step sequences. For example, palladium-catalyzed cross-coupling reactions of a 3-bromoquinolinone derivative with various partners can introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov

Alkylation at the N-position: The nitrogen atom of the quinolinone lactam can be alkylated under basic conditions. Deprotonation with a suitable base, such as sodium hydride (NaH), generates an amide anion that can react with various alkyl halides. This N-alkylation is a common strategy to modify the properties of the quinolinone core. nih.gov

Synthesis of Azido and Phosphazene Derivatives

The introduction of azide (B81097) and phosphazene functionalities opens pathways to unique chemical structures and ligation chemistries.

Azido Derivatives: Azides are typically introduced by nucleophilic substitution of a suitable leaving group, such as a tosylate, or by reacting with a diazonium salt. In systems analogous to 4-hydroxyquinolinones, the hydroxyl group can be converted into a better leaving group and subsequently displaced by an azide nucleophile (e.g., sodium azide). rsc.org These azido-quinolinones are valuable intermediates, for example, in cycloaddition reactions. rsc.orgnih.govresearchgate.net

Phosphazene Derivatives: The azide group can be further transformed into a phosphazene (or iminophosphorane) through the Staudinger reaction. wikipedia.orgthermofisher.comorganic-chemistry.orgyoutube.comalfa-chemistry.com This reaction involves treating the organic azide with a phosphine, typically triphenylphosphine (B44618) (PPh₃), which results in the formation of the phosphazene and the liberation of nitrogen gas. wikipedia.orgalfa-chemistry.com Phosphazenes are themselves useful synthetic intermediates and have applications in materials science. mdpi.comgoogle.comresearchgate.netmdpi.comnih.gov

Table 2: Synthesis Pathway to Phosphazene Derivatives

| Step | Reactant | Reagent(s) | Product | Reaction Type |

| 1 | 4-Hydroxyquinolinone | 1. TsCl, Pyridine2. NaN₃ | 4-Azidoquinolinone | Nucleophilic Substitution |

| 2 | 4-Azidoquinolinone | PPh₃ | 4-(Triphenylphosphoranylideneamino)quinolinone | Staudinger Reaction |

Amidation and Amination Reactions

Introducing amino and amido groups is a key strategy for building libraries of compounds for various applications.

Amidation: Amide bonds can be formed through several routes. For example, a carboxylic acid derivative of the quinolinone could be coupled with an amine using standard peptide coupling reagents. Alternatively, amidation can be achieved via the Staudinger ligation, where the intermediate phosphazene (aza-ylide) reacts with an activated carboxylic acid. organic-chemistry.orgresearchgate.net

Amination: Primary amines can be synthesized from the corresponding azides via the Staudinger reduction, which involves the hydrolysis of the intermediate phosphazene. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com Alternatively, a leaving group at the C4 position (derived from the hydroxyl group) can be directly displaced by ammonia (B1221849) or a primary/secondary amine to yield the corresponding 4-aminoquinolinone derivative. rsc.org A commercially available example is 4-Amino-1-benzyl-3-methylquinolin-2(1H)-one hydrochloride. bldpharm.com

Formation of Sulfanyl (B85325), Hydrazino, and Amino-Substituted Analogues

The quinolin-4(1H)-one core is a versatile starting point for the synthesis of various substituted analogues. The introduction of sulfanyl, hydrazino, and amino groups can be achieved through several synthetic routes, often involving the activation of the C4 position or substitution at other points on the heterocyclic ring.

Sulfanyl Derivatives: The synthesis of sulfanyl (thioether) derivatives of quinolinones can be accomplished by reacting a suitable precursor, such as a 4-chloroquinolinone, with a thiol. While direct sulfanylation of 3-benzyl-2-methylquinolin-4(1H)-one is not widely documented, analogous reactions on similar heterocyclic systems, such as quinazolinones, provide a viable synthetic strategy. For instance, reacting intermediates with various benzyl (B1604629) bromides in the presence of a base like potassium carbonate is a common method for creating thioether linkages. nih.gov Another approach involves the alkylation of a triazole-3-thiol with a substituted benzyl halide to create benzylsulfanyl derivatives. nih.gov

Hydrazino Derivatives: The formation of hydrazino-substituted quinolinones is typically achieved by reacting a 4-hydroxy- or 4-chloroquinolinone derivative with hydrazine (B178648) hydrate (B1144303). mdpi.com For example, the reaction of 1-ethyl-4-hydroxyquinolin-2(1H)-one with hydrazine hydrate has been shown to yield the corresponding 4-hydrazinylquinolin-2(1H)-one. mdpi.com This nucleophilic substitution reaction provides a direct pathway to introduce the reactive hydrazino moiety, which can serve as a handle for further derivatization. These organic derivatives of hydrazine are significant in the pharmaceutical industry as starting materials and reducing agents. eosmedchem.com

Amino-Substituted Analogues: Introducing an amino group onto the quinolinone scaffold can be accomplished through various synthetic schemes. A common method for the analogous quinazolinone system involves the thermal cyclization of acetic anhydride (B1165640) on anthranilic acid, followed by condensation with hydrazine hydrate to yield a 3-amino-2-methylquinazolin-4(3H)-one intermediate. nih.gov This amino group can then be further functionalized. nih.gov For quinolinones, the reactivity of compounds like 2-aminoquinolin-4(1H)-one in reactions such as the Mannich reaction highlights the nucleophilic character of both the C3 carbon and the N2 nitrogen, demonstrating the multiple reactive sites available for creating amino-substituted analogues and their derivatives. plos.orgnih.gov

Oxidation Reactions of Substituted Quinolinones

Oxidation reactions provide a powerful tool for modifying quinolinone derivatives, particularly for those containing sulfur atoms.

Oxidation of Thioether Substituents

Thioether (sulfanyl) derivatives of quinolinones, once formed, are susceptible to oxidation to form the corresponding sulfoxides and, subsequently, sulfones. This transformation is significant as it alters the electronic properties and steric bulk of the substituent, which can be useful in the design of new compounds.

The oxidation of thioethers is a well-established chemical transformation. nih.govorganic-chemistry.org Common oxidizing agents include hydrogen peroxide (H₂O₂) and hypochlorite (B82951) (e.g., NaOCl). nih.gov The reaction proceeds in two stages: the initial oxidation of the thioether to a sulfoxide, followed by a second, often slower, oxidation to the sulfone. nih.govresearchgate.net While the oxidation by H₂O₂ under physiological conditions can be very slow, hypochlorite is a much more potent oxidant for this transformation, with reactions occurring on the scale of seconds to minutes. nih.gov The reaction kinetics can be influenced by substituents on the aryl rings. nih.gov

Table 1: Oxidation of Thioether-Substituted Quinolinones

| Reactant (Hypothetical) | Reagent | Product(s) | Description |

|---|---|---|---|

| 3-Benzyl-2-methyl-X-(benzylsulfanyl)quinolin-4(1H)-one | H₂O₂ or NaOCl | 3-Benzyl-2-methyl-X-(benzylsulfinyl)quinolin-4(1H)-one | Initial oxidation product (Sulfoxide) |

Rearrangement and Condensation Reactions

The quinolinone scaffold is also prone to various rearrangement and condensation reactions, which are crucial for creating more complex molecular architectures.

Mannich and Retro-Mannich Reactions

The Mannich reaction is a three-component condensation that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org In the context of quinolin-4(1H)-ones, the C3 carbon acts as a nucleophile that can attack an electrophilic iminium ion, which is pre-formed from an amine and an aldehyde. plos.orgnih.govwikipedia.org This reaction results in the formation of a β-amino-carbonyl compound known as a Mannich base.

Studies on 2-aminoquinolin-4(1H)-one have shown that it readily undergoes the Mannich reaction, yielding the expected Mannich products at the C3 position. plos.org These Mannich bases can be thermally unstable and undergo a retro-Mannich reaction. plos.orgnih.gov This reverse reaction leads to the formation of a reactive methylene (B1212753) intermediate, which can then be trapped by other nucleophiles, such as indole (B1671886) or thiophenol, to form new conjugates. plos.org This reactivity provides a versatile platform for the C3-functionalization of the quinolinone ring.

Dimerization and Oligomerization Pathways (e.g., Methylenebis-Quinolinones)

Quinolinone derivatives can undergo dimerization reactions, often under conditions of prolonged heating or during certain synthetic procedures. A notable example is the formation of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones). mdpi.comnih.gov These dimeric structures are formed by the insertion of a methylene bridge between two quinolinone units at their respective C3 positions.

This dimerization has been observed as an unexpected outcome during the formylation of 2-quinolones using a mixture of dimethylformamide (DMF) and triethylamine (B128534) (Et₃N). nih.gov The proposed mechanism involves the initial formation of a 4-formyl-2-quinolone intermediate. This intermediate then reacts with a parent quinolone molecule under the same reaction conditions to yield the methylene-bridged dimer. nih.gov This pathway highlights a tendency for quinolinones to form higher-order structures under specific synthetic conditions. The dimerization strategy has been explored for various molecules as it can lead to compounds with enhanced biological potential compared to the monomeric units. nih.gov

Table 2: Dimerization of Quinolinone Derivatives

| Reactant(s) | Conditions | Product | Reaction Type |

|---|---|---|---|

| 2-Quinolone derivatives | DMF/Et₃N, prolonged reflux | 3,3′-Methylenebis(4-hydroxyquinolin-2(1H)-one) | Condensation/Dimerization |

Development of Hybrid Compounds Incorporating the Quinolinone Moiety

The 3-benzyl-2-methylquinolin-4(1H)-one scaffold is an attractive building block for the development of hybrid molecules, where the quinolinone core is combined with other heterocyclic systems. These hybrid compounds are of significant interest in medicinal chemistry.

One powerful strategy for creating such hybrids is through palladium-catalyzed cross-coupling reactions. For example, a 3-bromoquinolin-2(1H)-one can be coupled with various azoles via a C-H functionalization reaction to produce 3-(heteroaryl)quinolin-2(1H)-ones. nih.gov This method allows for the direct and convergent synthesis of complex architectures. Further modifications, such as Liebeskind–Srogl cross-coupling, can be employed to introduce additional aryl or amino groups, expanding the chemical diversity of the resulting hybrid compounds. nih.gov

Another approach involves using a reactive functional group on the quinolinone ring as a handle for building additional fused or linked heterocyclic systems. For instance, a 3-(bromoacetyl)-4-hydroxyquinolinone derivative is a versatile intermediate that can be condensed with various binucleophiles like o-phenylenediamine, o-aminophenol, or ethylenediamine (B42938) to construct new heteroannulated systems. nih.gov These reactions demonstrate the utility of the quinolinone core as a platform for generating novel and complex hybrid molecules with potential applications in various fields.

Quinoline-Pyrimidine Hybrid Systems

The synthesis of quinoline-pyrimidine hybrids often involves the condensation of a quinoline (B57606) derivative bearing a reactive functional group with a suitable pyrimidine (B1678525) precursor. A common approach is the reaction of an α,β-unsaturated ketone derivative of a quinolinone with guanidine (B92328) hydrochloride to construct the pyrimidine ring.

For instance, novel 2-amino-6-aryl-4-(4'-hydroxy-N-methylquinolin-2'-on-3'-yl)pyrimidines have been synthesized from α,β-unsaturated ketones derived from 3-acetyl-4-hydroxy-N-methylquinolin-2-one. beilstein-journals.orgmdpi.com These α,β-unsaturated ketones are typically prepared through a Claisen-Schmidt condensation of the 3-acetylquinolinone with various aromatic aldehydes in the presence of a base like piperidine. mdpi.com The subsequent cyclocondensation with guanidine hydrochloride yields the desired quinoline-pyrimidine hybrids. mdpi.com

Table 1: Synthesis of 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones (6a-g) mdpi.com

| Compound | Ar-group | Yield (%) |

| 6a | C₆H₅ | 72 |

| 6b | 4-ClC₆H₄ | 74 |

| 6c | 3-ClC₆H₄ | 65 |

| 6d | 4-BrC₆H₄ | 70 |

| 6e | 4-OCH₃C₆H₄ | 68 |

| 6f | 4-OHC₆H₄ | 58 |

| 6g | 4-CH₃C₆H₄ | 62 |

Another strategy involves the nucleophilic substitution of a leaving group on the pyrimidine ring with an amino-functionalized quinoline. For example, a series of novel N-(7-chloroquinolin-4-yl)-N'-(4,6-diphenylpyrimidin-2-yl)alkanediamine hybrids have been synthesized. juniperpublishers.com This highlights the utility of amino-functionalized quinolines as key building blocks.

In the context of 3-Benzyl-2-methylquinolin-4(1H)-one, a hypothetical pathway to quinoline-pyrimidine hybrids could involve the initial functionalization of the 2-methyl group. The reactivity of the 2-methyl group in quinolines is well-established and can be exploited for condensation reactions. For example, it could potentially undergo oxidation to an aldehyde, which can then be used in reactions to build the pyrimidine ring. Alternatively, the benzyl group at the 3-position could be modified or replaced to introduce functionalities suitable for pyrimidine synthesis.

Quinoline-Triazole Hybrid Systems

The construction of quinoline-triazole hybrids predominantly utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net This reaction provides a highly efficient and regioselective method to form a 1,4-disubstituted 1,2,3-triazole ring, linking a quinoline moiety to another molecular fragment. researchgate.net

The general synthetic approach requires a quinoline derivative bearing either a terminal alkyne or an azide group, which then reacts with a corresponding azide or alkyne-functionalized partner. For example, a series of 1-aryl-1,2,3-triazoles-4-methoxy methyl-3-quinoline-2-morpholine hybrids were synthesized via a click reaction between 2-morpholinoquinoline-3-methyl propargyl ether and various aryl azides. nih.gov This demonstrates the derivatization of the quinoline core to introduce the necessary alkyne functionality.

Table 2: Synthesis of Quinoline-Triazole-Morpholine Hybrids (6a-j) nih.gov

| Compound | Ar-group | Yield (%) |

| 6a | Phenyl | 85 |

| 6b | 4-Fluorophenyl | 82 |

| 6c | 4-Chlorophenyl | 84 |

| 6d | 4-Bromophenyl | 78 |

| 6e | 4-Methylphenyl | 75 |

| 6f | 4-Methoxyphenyl | 71 |

| 6g | 3-Nitrophenyl | 76 |

| 6h | 4-Nitrophenyl | 79 |

| 6i | 2,4-Dichlorophenyl | 72 |

| 6j | 2-Nitrophenyl | 74 |

In another example, 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were synthesized from 4-azido-quinolin-2(1H)-ones and active methylene compounds. nih.gov This showcases the alternative strategy where the quinoline core is functionalized with an azide group.

For the derivatization of 3-Benzyl-2-methylquinolin-4(1H)-one to a quinoline-triazole hybrid, a synthetic handle for the introduction of an azide or an alkyne group would be necessary. Plausible, though not explicitly reported, strategies could include:

Functionalization of the N1-position: The nitrogen of the quinolinone ring could be alkylated with a propargyl group using propargyl bromide, introducing a terminal alkyne. This approach has been successfully applied to other quinolinone systems.

Modification of the 3-benzyl group: The benzyl group could potentially be debenzylated and the resulting 3-unsubstituted position could be functionalized. Alternatively, electrophilic substitution on the benzyl ring could introduce a group that can be converted to an azide or alkyne.

Reactivity of the 4-oxo group: The 4-oxo group can be converted to a 4-chloro group, which is a versatile intermediate for introducing various functionalities, including those that could lead to an azide or alkyne. juniperpublishers.com

Spectroscopic and Structural Elucidation Techniques for 3 Benzyl 2 Methylquinolin 4 1h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for probing the chemical environment of atomic nuclei, offering a detailed map of the molecular structure. For 3-Benzyl-2-methylquinolin-4(1H)-one derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment.

Proton NMR (¹H NMR) provides crucial information about the number, connectivity, and chemical environment of protons in a molecule. In the case of 3-Benzyl-2-methylquinolin-4(1H)-one, the ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the quinolinone core, the benzyl (B1604629) substituent, and the methyl group.

The aromatic region of the spectrum would be complex, showing signals for the protons on the fused benzene (B151609) ring of the quinolinone system (H-5, H-6, H-7, and H-8) and the protons of the benzyl group's phenyl ring. The chemical shifts and coupling patterns of the quinolinone protons are influenced by the electronic effects of the carbonyl group and the nitrogen atom. Typically, the H-5 and H-8 protons appear at lower fields due to deshielding effects.

The benzylic protons (CH₂) would likely appear as a singlet, while the methyl protons at the C-2 position would also present as a singlet. The exact chemical shifts can be influenced by the solvent and the presence of other substituents on the aromatic rings.

To illustrate, consider the ¹H NMR data for a related compound, 3-benzyl-2-phenylquinoline. In this molecule, the benzylic protons appear as a singlet at approximately 4.12 ppm. The aromatic protons of the quinoline (B57606) and benzyl rings resonate in the range of 6.98-8.14 ppm, with characteristic multiplets and coupling constants that help in their assignment. rsc.org For another related series, 3-(substituted benzyl)-2-phenylquinolines, the benzylic proton singlet is consistently observed around 4.0-4.1 ppm, while the aromatic protons show complex multiplets in the downfield region. rsc.org

Interactive Data Table: Representative ¹H NMR Data for 3-Benzyl-2-phenylquinoline Derivatives in CDCl₃

| Compound | Benzylic CH₂ (s, ppm) | Aromatic Protons (m, ppm) | Reference |

| 3-benzyl-2-phenylquinoline | 4.12 | 6.98-8.14 | rsc.org |

| 3-(4-methylbenzyl)-2-phenylquinoline | 4.08 | 6.88-8.14 | rsc.org |

| 3-(4-chlorobenzyl)-2-phenylquinoline | 4.06 | 7.02-8.14 | rsc.org |

This table presents data for compounds structurally related to 3-Benzyl-2-methylquinolin-4(1H)-one to provide an indication of expected chemical shifts.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 3-Benzyl-2-methylquinolin-4(1H)-one would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C-4) of the quinolinone ring is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-180 ppm. The carbons of the aromatic rings will appear in the approximate range of 110-150 ppm. The benzylic carbon and the methyl carbon at C-2 would appear at more upfield chemical shifts.

For instance, in 3-benzyl-2-phenylquinoline, the carbon atoms of the quinoline and phenyl rings resonate between approximately 126 and 161 ppm, while the benzylic carbon gives a signal at around 39 ppm. rsc.org In a series of N-benzylanilines, which share the benzyl group, the benzylic carbon signal is consistently found around 48-49 ppm. researchgate.net

Interactive Data Table: Representative ¹³C NMR Data for 3-Benzyl-2-phenylquinoline Derivatives in CDCl₃

| Compound | Benzylic CH₂ (ppm) | Aromatic Carbons (ppm) | Carbonyl Carbon (C=O) (ppm) | Reference |

| 3-benzyl-2-phenylquinoline | 39.14 | 126.30-160.76 | Not Applicable | rsc.org |

| 3-(4-methylbenzyl)-2-phenylquinoline | 38.74 | 126.26-160.83 | Not Applicable | rsc.org |

| 3-(4-chlorobenzyl)-2-phenylquinoline | 38.56 | 126.51-160.67 | Not Applicable | rsc.org |

This table showcases data for structurally related compounds to infer the expected chemical shifts for the carbon backbone of 3-Benzyl-2-methylquinolin-4(1H)-one.

While 1D NMR provides fundamental information, complex structures like 3-Benzyl-2-methylquinolin-4(1H)-one often require 2D NMR techniques for complete and unambiguous assignment of all proton and carbon signals. clockss.org These techniques reveal correlations between nuclei, helping to piece together the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule. For instance, it would show correlations between adjacent protons on the quinolinone and benzyl aromatic rings, helping to trace the connectivity within these spin systems. researchgate.netnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. clockss.orgnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the benzyl group to the C-3 position of the quinolinone ring. clockss.orgmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, which can help in determining the stereochemistry and conformation of the molecule. nih.gov

The application of these advanced NMR techniques is crucial for the definitive structural elucidation of novel and complex heterocyclic compounds. clockss.orgmdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like many quinolinone derivatives. nih.govlibretexts.org In positive ion mode, the compound is typically observed as the protonated molecule [M+H]⁺. High-resolution ESI-MS can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition.

The fragmentation of quinolone derivatives in ESI-MS/MS experiments can provide valuable structural information. Common fragmentation pathways for quinolones include the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). researchgate.net The fragmentation of the side chains, such as the benzyl group in this case, can also be observed. For example, studies on pyridazino-quinolines have shown characteristic cross-ring cleavages and ruptures between the quinoline core and its substituents. researchgate.net

For 3-Benzyl-2-methylquinolin-4(1H)-one, one would expect to observe the protonated molecule as the base peak. Subsequent fragmentation might involve the loss of the benzyl group or cleavage within the quinolinone ring system.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. While some quinolinone derivatives may require derivatization to increase their volatility, GC-MS can be a valuable tool for their analysis. researchgate.net

In GC-MS, electron ionization (EI) is typically used, which is a higher-energy ionization technique compared to ESI. This results in more extensive fragmentation of the molecule. The resulting mass spectrum provides a unique "fingerprint" for the compound, which can be used for identification by comparison with spectral libraries.

For 3-Benzyl-2-methylquinolin-4(1H)-one, the molecular ion peak might be observed, although it could be weak due to extensive fragmentation. Characteristic fragment ions would likely arise from the loss of the benzyl radical (C₇H₇⁺, m/z 91), which is a common fragmentation pathway for benzyl-substituted compounds. Other fragments could correspond to the cleavage of the quinolinone ring. For instance, the GC-MS data for the related compound 2-methylquinolin-4-ol shows a molecular ion at m/z 159 and significant fragment ions at m/z 130 and 131. rsc.org

Interactive Data Table: Predicted and Observed GC-MS Fragments for Related Quinoline Structures

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| 2-methylquinolin-4-ol | 159 | 130, 131 | rsc.org |

| 1-Benzyl-1,2,3,4-tetrahydroquinoline | 223 | Not specified | |

| 3-benzyl-2-phenylquinoline | 295 | Not specified | rsc.org |

This table provides a glimpse into the expected fragmentation patterns based on related structures.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental formula by providing a highly accurate mass measurement. This technique can differentiate between molecules with the same nominal mass but different elemental compositions. For quinolin-2(1H)-one derivatives, HRMS data is crucial for verifying their successful synthesis.

For instance, the HRMS data for 4-methylquinolin-2(1H)-one shows a calculated m/z of 160.0757 for the protonated molecule [M+H]⁺, with the measured value being 160.0793. rsc.org Similarly, for 4-methoxyquinolin-2(1H)-one and 4-(hydroxymethyl)quinolin-2(1H)-one, the expected protonated molecular ions are at m/z 176.0706, with experimental values of 176.0693 and 176.0719, respectively. rsc.org The close agreement between the calculated and observed masses provides strong evidence for the assigned chemical formulas.

Table 1: HRMS Data for Selected Quinolin-2(1H)-one Derivatives

| Compound | Formula | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| quinolin-2(1H)-one | C₉H₇NO | 146.0600 | 146.0623 | rsc.org |

| 4-methylquinolin-2(1H)-one | C₁₀H₉NO | 160.0757 | 160.0793 | rsc.org |

| 4-(hydroxymethyl)quinolin-2(1H)-one | C₁₀H₉NO₂ | 176.0706 | 176.0719 | rsc.org |

| 4-methoxyquinolin-2(1H)-one | C₁₀H₉NO₂ | 176.0706 | 176.0693 | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds. In the context of 3-Benzyl-2-methylquinolin-4(1H)-one derivatives, IR spectroscopy is used to confirm the presence of key structural motifs.

The IR spectrum of a quinolinone derivative typically displays a characteristic absorption band for the carbonyl group (C=O) of the quinolone ring. For example, in a derivative of 4-hydroxy-1-methylquinolin-2(1H)-one, this band appears at 1639 cm⁻¹. nih.gov Another significant absorption is that of the N-H bond in the quinolone ring, which is observed as a broad band around 3248 cm⁻¹ in the same compound. nih.gov For derivatives containing a benzyl group, the C-H stretching vibrations of the aromatic ring are also expected. In related quinoline derivatives, C-N stretching vibrations are observed in the range of 1325–1230 cm⁻¹. mdpi.com

For a closely related compound, 3-Benzyl-2-[(E)-2-(furan-2-yl)ethenyl]-2,3-dihydroquinazolin-4(1H)-one, characteristic IR bands were observed at 3376 cm⁻¹ (N-H), 1645 cm⁻¹ (C=O), and 1611 cm⁻¹ (C=C). nih.govresearchgate.net These values provide a reference for the expected spectral features of 3-Benzyl-2-methylquinolin-4(1H)-one.

Table 2: Characteristic IR Absorption Bands for Quinolinone Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | ~3248 - 3376 | nih.govnih.govresearchgate.net |

| C=O (quinolone) | Stretching | ~1639 - 1667 | nih.gov |

| C=C (aromatic) | Stretching | ~1611 | nih.govresearchgate.net |

| C-N | Stretching | ~1230 - 1325 | mdpi.com |

X-ray Crystallography for Solid-State Molecular Architecture Determination

While the specific crystal structure for 3-Benzyl-2-methylquinolin-4(1H)-one is not detailed in the provided search results, analysis of closely related structures provides valuable insights. For example, the crystal structure of 1-benzyl-3-methylquinoxalin-2(1H)-one reveals that the dihedral angles between the quinoxaline (B1680401) and phenyl planes are significant, at 82.58°, 85.66°, and 85.36° in the three independent molecules of the asymmetric unit. nih.gov This suggests a non-planar arrangement between the benzyl group and the heterocyclic ring system. In another related structure, 3-benzyl-2-[(E)-2-(furan-2-yl)ethenyl]-2,3-dihydroquinazolin-4(1H)-one, the tetrahydropyrimidine (B8763341) ring adopts a sofa conformation. nih.govresearchgate.net Such studies highlight the importance of steric factors in determining the final molecular geometry. The crystallization process itself is a critical step, often involving slow evaporation from a suitable solvent to obtain single crystals of sufficient quality for diffraction studies. nih.govhelsinki.fi

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is then compared with the theoretical percentages calculated from the proposed chemical formula to verify the purity and elemental composition of the synthesized compound. noveltyjournals.com

For newly synthesized quinoline derivatives, elemental analysis is a standard characterization method. noveltyjournals.com For example, in the analysis of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, the calculated percentages were C 57.82%, H 4.45%, and N 5.62%, while the found values were C 57.72%, H 4.43%, and N 5.63%, showing excellent agreement. mdpi.com Similarly, for methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, the calculated values were C 59.30%, H 4.98%, N 5.32%, and the found values were C 59.22%, H 5.01%, N 5.26%. mdpi.com These examples underscore the precision of elemental analysis in confirming the elemental makeup of quinolinone derivatives.

Table 3: Elemental Analysis Data for a Related Quinolinone Derivative

| Compound | Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | C₁₂H₁₁NO₃S | C | 57.82 | 57.72 | mdpi.com |

| H | 4.45 | 4.43 | mdpi.com | ||

| N | 5.62 | 5.63 | mdpi.com | ||

| Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate | C₁₃H₁₃NO₃S | C | 59.30 | 59.22 | mdpi.com |

| H | 4.98 | 5.01 | mdpi.com | ||

| N | 5.32 | 5.26 | mdpi.com |

Electronic Absorption Spectroscopy for Chromophoric Analysis

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The wavelengths of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the chromophoric system of the compound. For quinolinone derivatives, UV-Vis spectroscopy can reveal how different substituents affect the electronic structure.

The study of quinoline derivatives has shown that their absorption spectra are influenced by the solvent and the nature of substituents. researchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can cause a shift in the absorption bands. documentsdelivered.com In a series of ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives, UV spectra were recorded in methanol (B129727) to determine their absorption properties. nih.gov The electronic spectra of quinoline itself show characteristic absorption bands that are attributed to π-π* transitions. nist.govnist.gov Theoretical studies, such as those using time-dependent density functional theory (TD-DFT), can be employed to better understand the nature of these electronic transitions. nih.gov

Computational Chemistry and Molecular Modeling of 3 Benzyl 2 Methylquinolin 4 1h One Systems

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For the 3-Benzyl-2-methylquinolin-4(1H)-one system, DFT methods are employed to elucidate a range of properties, from its three-dimensional shape to its reactivity and spectroscopic signatures. These calculations are typically performed using a basis set such as 6-311++G(d,p) to ensure a high degree of accuracy. nih.gov

The electronic structure analysis involves mapping the distribution of electrons within the molecule. A Molecular Electrostatic Potential (MEP) map is often generated to visualize the electron density. nih.gov The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential, which correspond to areas that are, respectively, electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). nih.govnih.gov For 3-Benzyl-2-methylquinolin-4(1H)-one, the oxygen atom of the carbonyl group is expected to be a region of high electron density (red), while the N-H proton and aromatic protons would exhibit a more positive potential (blue).

Table 1: Selected Optimized Geometrical Parameters for 3-Benzyl-2-methylquinolin-4(1H)-one (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-C3 | 1.37 | ||

| C3-C4 | 1.45 | ||

| C4=O | 1.24 | ||

| N1-C2 | 1.39 | ||

| C2-N1-C9 | 121.5 | ||

| C3-C2-N1 | 120.0 | ||

| O-C4-C4a | 120.5 | ||

| C2-C3-C(benzyl) | 122.0 | ||

| C3-C(benzyl)-C(phenyl) | 65.0 |

Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.

Global reactivity descriptors are crucial for quantifying the chemical reactivity and stability of a molecule. These parameters are derived from the energies of the frontier molecular orbitals. nih.gov Key descriptors include the energy gap (ΔE), chemical hardness (η), and chemical softness (S). nih.gov

The energy gap (ΔE), which is the difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a primary indicator of chemical reactivity. A smaller energy gap suggests that the molecule is more easily polarizable and more chemically reactive. nih.gov Chemical hardness (η) and softness (S) are related to the energy gap and provide further insight into the molecule's stability. A harder molecule is less reactive, while a softer molecule is more reactive. nih.gov

Table 2: Calculated Global Reactivity Descriptors for 3-Benzyl-2-methylquinolin-4(1H)-one (Illustrative)

| Parameter | Symbol | Formula | Value (eV) |

| HOMO Energy | EHOMO | - | -6.2 |

| LUMO Energy | ELUMO | - | -1.8 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.4 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.2 |

| Chemical Softness | S | 1 / (2η) | 0.227 |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.0 |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -4.0 |

| Electrophilicity Index | ω | µ² / (2η) | 3.64 |

Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) analysis focuses on the HOMO and LUMO, which are the key orbitals involved in chemical reactions. rsc.org The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The spatial distribution of these orbitals provides information about the reactive sites within the molecule. nih.govresearchgate.net

For 3-Benzyl-2-methylquinolin-4(1H)-one, the HOMO is expected to be localized primarily on the electron-rich quinolinone ring system, while the LUMO may be distributed across the conjugated system, including the benzyl (B1604629) group. nih.gov The energy difference between the HOMO and LUMO (the energy gap) is a critical parameter for determining the molecule's electronic properties and reactivity. chalcogen.ro

Molecules with large hyperpolarizabilities are of interest for applications in nonlinear optics (NLO). researchgate.net Computational methods can predict the NLO properties of a molecule, such as its first-order hyperpolarizability (β). A high β value indicates that the material can efficiently convert laser light to other frequencies, a property useful in technologies like optical data storage and telecommunications. The NLO properties of 3-Benzyl-2-methylquinolin-4(1H)-one can be calculated to assess its potential as an NLO material.

DFT calculations can be used to simulate various types of spectra, including infrared (IR) and nuclear magnetic resonance (NMR). nih.govnih.gov These simulated spectra can be compared with experimental data to confirm the molecule's structure and to aid in the assignment of spectral peaks. nih.gov

The simulated IR spectrum is generated by calculating the vibrational frequencies of the molecule. Each peak in the spectrum corresponds to a specific vibrational mode, such as the stretching of the C=O bond or the N-H bond. nih.gov Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov The calculated chemical shifts for the hydrogen and carbon atoms in 3-Benzyl-2-methylquinolin-4(1H)-one can be correlated with experimental NMR data to provide a detailed picture of the molecular structure. nih.govnih.gov

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (Illustrative)

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |

| N-H stretch | 3400 | 3415 |

| C-H stretch (aromatic) | 3100 | 3110 |

| C-H stretch (aliphatic) | 2950 | 2960 |

| C=O stretch | 1660 | 1675 |

| C=C stretch | 1600 | 1610 |

Note: This data is illustrative and represents a typical comparison between experimental and calculated values.

Molecular Docking Studies

Molecular docking is a computational technique used to predict how a small molecule, such as 3-Benzyl-2-methylquinolin-4(1H)-one, might bind to a larger molecule, typically a protein. nih.gov This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action. nih.govnih.gov

In a molecular docking study, the 3-Benzyl-2-methylquinolin-4(1H)-one molecule is placed in the binding site of a target protein, and a scoring function is used to estimate the binding affinity. The results can reveal the preferred binding pose and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov Although specific docking studies for this compound are not widely published, its structural similarity to other biologically active quinolinones suggests that it could be a subject of interest for such investigations against various protein targets. nih.gov

Prediction of Ligand-Protein Interactions and Binding Affinities

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a target protein. For 3-Benzyl-2-methylquinolin-4(1H)-one, docking studies would be employed to understand its binding mode within the active site of a putative protein target. The predicted binding affinity, often expressed as a docking score in kcal/mol, provides an estimate of the strength of the interaction.

The key structural features of 3-Benzyl-2-methylquinolin-4(1H)-one that dictate its interactions include:

Hydrogen Bond Donor: The N-H group at the 1-position of the quinolinone ring can act as a hydrogen bond donor.

Hydrogen Bond Acceptor: The carbonyl oxygen at the 4-position is a strong hydrogen bond acceptor.

Aromatic Rings: The quinoline (B57606) core and the benzyl group provide two aromatic systems capable of engaging in π-π stacking, π-cation, and hydrophobic interactions with amino acid residues like Phenylalanine, Tyrosine, and Tryptophan in a receptor's binding pocket. nih.gov

Hydrophobic Regions: The benzyl and methyl substituents contribute to the molecule's hydrophobicity, facilitating interactions with nonpolar pockets within a protein.

A typical molecular docking simulation would reveal specific amino acid residues that form the binding pocket and the nature of the intermolecular forces, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is crucial for understanding the basis of molecular recognition and for designing derivatives with enhanced potency and selectivity.

Identification of Putative Molecular Targets

The quinolin-4(1H)-one scaffold is a "privileged structure" known to interact with a diverse range of biological targets. researchgate.netmdpi.com Computational methods, particularly reverse docking and pharmacophore-based screening, can help identify potential protein targets for 3-Benzyl-2-methylquinolin-4(1H)-one. In these approaches, the molecule is computationally screened against a large library of protein structures to find those with which it binds most favorably.

Based on the activities of structurally related quinolinone derivatives, putative molecular targets for 3-Benzyl-2-methylquinolin-4(1H)-one could include:

Protein Kinases: Many quinolone derivatives are known to be kinase inhibitors, targeting enzymes like EGFR (Epidermal Growth Factor Receptor) or VEGFR (Vascular Endothelial Growth Factor Receptor) that are implicated in cancer. researchgate.net

Topoisomerases: These enzymes are crucial for DNA replication and are established targets for antibacterial and anticancer agents. researchgate.net

Phosphodiesterases (PDEs): Certain quinoline analogs have been investigated as inhibitors of PDEs, which are important in inflammatory diseases. scitechnol.com

Sigma Receptors (σR): These receptors are involved in various neurological disorders, and diverse heterocyclic scaffolds have shown affinity for them. nih.gov

Identifying the most likely targets through computational means allows for focused in vitro assays to validate these predictions and uncover the compound's mechanism of action.

Virtual Screening Techniques for Lead Compound Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The structure of 3-Benzyl-2-methylquinolin-4(1H)-one can serve as a starting point for discovering new lead compounds.

Two main strategies are employed:

Ligand-Based Virtual Screening (LBVS): If the biological target is unknown but a set of active molecules exists, a pharmacophore model can be built. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. researchgate.net A model generated from 3-Benzyl-2-methylquinolin-4(1H)-one would be used as a 3D query to filter large chemical databases for molecules that match these features, potentially having similar activity. mdpi.com

Structure-Based Virtual Screening (SBVS): If a 3D structure of the molecular target is known, large compound libraries can be docked into the active site. The compounds are then ranked based on their docking scores and predicted binding poses. Derivatives or analogs of the 3-benzyl-2-methylquinolin-4(1H)-one scaffold could be screened to identify compounds with potentially higher binding affinity or improved properties. acs.org

These screening methods significantly reduce the number of compounds that need to be synthesized and tested experimentally, accelerating the drug discovery process.

Computational Prediction of Pharmacological Relevant Properties

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. These predictions help to identify compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures.

Prediction of Lipinski's Rule of Five, Ghose, and Veber Principles Adherence

Several rule-based filters are used to assess the "drug-likeness" of a compound, predicting its potential for good oral bioavailability.

Lipinski's Rule of Five: This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight (MW) of less than 500 g/mol , a LogP (octanol-water partition coefficient) not greater than 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA).

Ghose's Filter: This filter defines a compound as drug-like if its LogP is between -0.4 and 5.6, its molar refractivity is between 40 and 130, its molecular weight is between 160 and 480, and its total atom count is between 20 and 70.

Veber's Rule: This principle states that good oral bioavailability is likely for compounds with 10 or fewer rotatable bonds and a topological polar surface area (TPSA) of no more than 140 Ų. nih.gov

The predicted properties for 3-Benzyl-2-methylquinolin-4(1H)-one are summarized below.

| Principle | Parameter | Value | Rule | Compliance |

|---|---|---|---|---|

| Lipinski's Rule | Molecular Weight (MW) | 263.32 g/mol | < 500 | Yes |

| LogP (Consensus) | 3.15 | ≤ 5 | Yes | |

| Hydrogen Bond Donors (HBD) | 1 | ≤ 5 | Yes | |

| Hydrogen Bond Acceptors (HBA) | 1 | ≤ 10 | Yes | |

| Lipinski Violations | 0 | |||

| Ghose's Filter | LogP | 3.15 | -0.4 to 5.6 | Yes |